Foxy-5 vs. Recombinant WNT5A Protein: Functional Equivalence with Chemical Tractability
In direct head-to-head comparison, both recombinant Wnt-5a protein and Foxy-5 peptide produced comparable impairment of 4T1 breast cancer cell migration and invasion, with neither compound affecting apoptosis or proliferation [1]. Foxy-5 (100 μM) significantly increased MDA-MB-468 breast cancer cell adhesion by approximately 2-fold and reduced migration distance to ~30% of vehicle control . Foxy-5 binds directly to Frizzled-5 with a KD of approximately 150 nM as determined by surface plasmon resonance [2].
| Evidence Dimension | Migration impairment and receptor binding |
|---|---|
| Target Compound Data | Foxy-5 (100 μM): ~70% reduction in migration; Frizzled-5 KD ≈ 150 nM |
| Comparator Or Baseline | Recombinant Wnt-5a protein: equivalent migration impairment; no quantitative receptor binding data available |
| Quantified Difference | Equivalent functional effect; Foxy-5 offers chemically defined, reproducible synthesis vs. recombinant protein variability |
| Conditions | 4T1 murine breast cancer cells; MDA-MB-468 human breast cancer cells; SPR binding assay |
Why This Matters
Foxy-5 provides functional equivalence to recombinant WNT5A with superior batch-to-batch consistency and cost-effective scalability for reproducible research.
- [1] Säfholm A, Tuomela J, Rosenkvist J, Dejmek J, Härkönen P, Andersson T. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility. Clin Cancer Res. 2008;14(20):6556-63. PMID: 18927296. View Source
- [2] HK40093190A Patent. Stable compositions of foxy-5 hexapeptide. Foxy-5 binds to and activates WNT5A receptors, predominantly of the Frizzled family. View Source
